Lactitol Monohydrate

描述

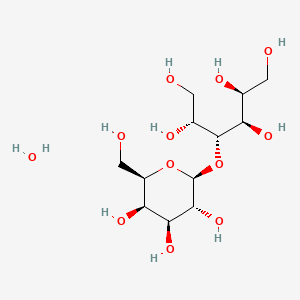

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMBXZRLTPSWCR-XBLONOLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047028 | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81025-04-9, 81025-03-8 | |

| Record name | Lactitol monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTITOL MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Lactitol Monohydrate in the Management of Chronic Constipation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which lactitol monohydrate alleviates chronic constipation. By examining its osmotic effects, metabolic fate within the gut microbiome, and subsequent influence on intestinal motility and barrier function, this document offers a detailed resource for researchers and professionals in the field of gastroenterology and drug development.

Core Mechanism of Action: A Dual Approach

This compound, a non-absorbable sugar alcohol, exerts its laxative effect through a dual mechanism of action primarily centered in the colon. Unlike stimulant laxatives, lactitol's action is predominantly physiological, leveraging the natural processes of osmosis and bacterial fermentation.

Upon oral administration, lactitol passes through the small intestine largely unabsorbed and unmetabolized.[1][2][3] This is due to the absence of disaccharidases in the human small intestine capable of hydrolyzing it.[4] Upon reaching the colon, it is fermented by the resident microbiota, leading to a cascade of events that collectively alleviate constipation.[5]

The two primary mechanisms are:

-

Osmotic Effect: The unabsorbed lactitol molecules in the colon create a hyperosmotic environment, drawing water into the intestinal lumen. This influx of water softens the stool, increases its volume, and facilitates easier passage.

-

Fermentation and Production of Short-Chain Fatty Acids (SCFAs): Colonic bacteria metabolize lactitol into various byproducts, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs contribute to the laxative effect by lowering the colonic pH and stimulating peristalsis.

Diagram 1: Overview of Lactitol's Mechanism of Action

References

- 1. Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lactitol or lactulose in the treatment of chronic constipation: result of a systematic. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Lactitol Monohydrate for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of Lactitol Monohydrate, a sugar alcohol widely utilized in the pharmaceutical and food industries. This document is intended to serve as a resource for researchers and professionals involved in drug development and formulation, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

This compound (4-O-β-D-Galactopyranosyl-D-glucitol monohydrate) is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose.[1] Its utility as a pharmaceutical excipient and a low-calorie sweetener stems from its unique combination of physical and chemical characteristics.[2][3]

General Characteristics

This compound is a white or almost white, odorless, crystalline powder with a mild sweet taste, approximately 30-40% as sweet as sucrose.[2][4] It is known for its good stability and non-hygroscopic nature under normal conditions.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound, compiled from various technical sources.

Table 1: Identification and Structural Properties

| Property | Value | References |

| Chemical Name | 4-O-β-D-Galactopyranosyl-D-glucitol monohydrate | |

| CAS Number | 81025-04-9 | |

| Molecular Formula | C₁₂H₂₄O₁₁·H₂O (or C₁₂H₂₆O₁₂) | |

| Molecular Weight | 362.33 g/mol | |

| Appearance | White or almost white, crystalline powder | |

| Specific Optical Rotation | +13.5° to +15.5° (anhydrous basis) | |

| Refractive Index | 1.634 |

Table 2: Thermal and Physical Properties

| Property | Value | References |

| Melting Point | 94-97 °C or 95-98 °C | |

| Boiling Point | 788.5 °C at 760 mmHg | |

| Density | 1.69 g/cm³ | |

| Water Content (Karl Fischer) | 4.5% to 5.5% |

Table 3: Solubility Profile

| Solvent | Solubility | References |

| Water | Very soluble / Highly soluble | |

| Ethanol (96%) | Slightly soluble | |

| Methylene Chloride | Practically insoluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble (72 mg/mL) |

Applications in Research and Drug Development

This compound's properties make it a versatile component in various applications:

-

Pharmaceutical Excipient: It is used as a filler or carrier in solid dosage forms like tablets and capsules. Its stability and low hygroscopicity are advantageous in manufacturing processes.

-

Osmotic Laxative: Medically, it is used to treat constipation. Its mechanism involves increasing water retention in the colon, which softens the stool and promotes bowel movements.

-

Prebiotic: Lactitol is not hydrolyzed or absorbed in the small intestine. In the colon, it is fermented by gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. This fermentation produces short-chain fatty acids, contributing to gut health.

-

Low-Calorie Sweetener: In food and pharmaceutical formulations, it serves as a bulk sweetener suitable for diabetic patients due to its low glycemic index.

Experimental Protocols

The following are detailed methodologies for key experiments cited in pharmacopeial monographs (BP, USP/NF) for the quality control of this compound.

Identification by Infrared (IR) Absorption Spectrophotometry

-

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

-

Methodology:

-

Prepare a sample disc by intimately mixing the substance with potassium bromide (KBr) or another suitable alkali halide.

-

Record the transmission infrared spectrum of the sample over a suitable wavelength range.

-

Concurrently, record the spectrum of a reference standard of this compound prepared in the same manner.

-

Acceptance Criteria: The absorption maxima in the spectrum obtained with the sample correspond in position and relative intensity to those in the spectrum obtained with the reference standard.

-

Determination of Specific Optical Rotation

-

Objective: To measure the angle of rotation of plane-polarized light by a solution of the substance, which is a characteristic property.

-

Methodology:

-

Prepare a solution of the substance in carbon dioxide-free water at a specified concentration (e.g., 5.000 g diluted to 50.0 mL).

-

Use a calibrated polarimeter.

-

Measure the angle of rotation of the solution in a 1-dm tube at a specified temperature (e.g., 20°C) and wavelength (e.g., 589 nm, sodium D-line).

-

Calculate the specific optical rotation using the formula: [α] = (100 * α) / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

-

Acceptance Criteria: The specific optical rotation should be between +13.5° and +15.5° on an anhydrous basis.

-

Water Content Determination by Karl Fischer Titration

-

Objective: To quantify the amount of water present in the substance.

-

Methodology:

-

Use a Karl Fischer titrator.

-

Accurately weigh a specified amount of the substance (e.g., 0.30 g) and introduce it into the titration vessel containing a suitable solvent.

-

Titrate with the Karl Fischer reagent to the electrometric endpoint.

-

The water content is calculated from the volume of reagent consumed.

-

Acceptance Criteria: The water content should be between 4.5% and 5.5%.

-

Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of this compound and quantify any related substances.

-

Methodology:

-

Chromatographic System: A liquid chromatograph equipped with a refractive index detector and a column containing a suitable packing (e.g., packing L34). The column is maintained at an elevated temperature (e.g., 85 °C).

-

Mobile Phase: Use water.

-

Standard Preparation: Prepare a solution of USP Lactitol RS in water at a known concentration (e.g., 10.0 mg/mL).

-

Assay Preparation: Prepare a solution of the sample in water at a specified concentration (e.g., 1000 mg in a 100-mL volumetric flask).

-

Procedure: Inject equal volumes (e.g., 25 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.

-

Calculation: Calculate the quantity of C₁₂H₂₄O₁₁ in the portion of Lactitol taken by comparing the peak response from the Assay preparation with that from the Standard preparation.

-

Acceptance Criteria: The content should be between 98.0% and 101.0% of C₁₂H₂₄O₁₁, calculated on the anhydrous basis. The total of all related compounds should not be more than 1.5%.

-

Visualizations: Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical analytical workflow.

Caption: Mechanism of this compound in the GI tract.

Caption: Quality control workflow for this compound.

References

The Metabolic Journey of Lactitol Monohydrate in the Human Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a sugar alcohol derived from lactose, is a non-digestible carbohydrate that exerts its physiological effects primarily within the colon.[1] Upon ingestion, it bypasses enzymatic digestion in the upper gastrointestinal tract and becomes a substrate for fermentation by the resident gut microbiota.[2] This process of microbial breakdown yields a variety of metabolites, most notably short-chain fatty acids (SCFAs), which are pivotal in mediating the health benefits associated with lactitol consumption. These benefits include modulation of the gut microbial composition, promotion of a healthy gut environment, and potential systemic effects. This technical guide provides an in-depth exploration of the metabolic pathway of lactitol monohydrate in the human gut, detailing the microbial players, the enzymatic processes, the resulting metabolites, and their subsequent impact on host physiology. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of lactitol's mechanism of action.

Introduction

Lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol synthesized by the catalytic hydrogenation of lactose.[2] Due to its low caloric value and non-cariogenic properties, it is frequently utilized as a sugar substitute in various food products.[3] Beyond its role as a sweetener, lactitol is recognized for its prebiotic effects, selectively stimulating the growth and activity of beneficial gut bacteria.[4] This guide will elucidate the metabolic fate of this compound upon its arrival in the human colon, providing a detailed overview of its fermentation, the key microbial species involved, and the functional consequences of its metabolism.

The Metabolic Pathway of Lactitol in the Gut

The metabolism of lactitol is exclusively a function of the gut microbiota, as humans lack the necessary enzymes for its hydrolysis in the small intestine. The primary pathway involves the fermentation of lactitol by saccharolytic bacteria, leading to the production of SCFAs, gases (such as hydrogen, carbon dioxide, and methane), and lactate.

The initial and rate-limiting step in lactitol metabolism by many gut bacteria is its hydrolysis into galactose and sorbitol. This cleavage is catalyzed by the enzyme β-galactosidase , which is expressed by various gut commensals, including species of Bifidobacterium and Lactobacillus.

Following hydrolysis, galactose and sorbitol enter the central metabolic pathways of the fermenting bacteria, such as glycolysis and the pentose phosphate pathway, ultimately leading to the production of SCFAs. The principal SCFAs produced are acetate, propionate, and butyrate.

Quantitative Data on Lactitol Metabolism

The fermentation of lactitol leads to quantifiable changes in the gut environment, including shifts in microbial populations and the production of SCFAs.

Impact on Gut Microbiota Composition

Lactitol supplementation has been shown to significantly increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.

| Study Population | Lactitol Dose | Duration | Key Microbial Changes | Reference |

| Constipated Patients | Not specified | 2 weeks | Increased abundance of Bifidobacterium (p=0.08); Significantly higher DNA copy numbers of Bifidobacterium (p=0.01) | |

| Liver Cirrhotic Patients | 15 g/day | 4 weeks | Increased abundance of Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius | |

| Healthy Adults | 10 g/day | 7 days | Significant increase in Bifidobacteria (P = 0.017) |

Production of Short-Chain Fatty Acids

The fermentation of lactitol results in the production of SCFAs, with acetate often being the most abundant, followed by propionate and butyrate.

| Study Model | Lactitol Concentration | Key SCFA Findings | Reference |

| In vitro fermentation (human fecal inoculum) | Not specified | Primarily produced acetate. | |

| Healthy Adults | 10 g/day for 7 days | Significant increases in propionic and butyric acids (P = 0.001) | |

| Liver Cirrhotic Patients | 15 g/day for 4 weeks | No significant increase in fecal SCFAs, potentially due to altered gut microbiota in this population. |

Experimental Protocols

In Vitro Fermentation of Lactitol

This protocol provides a general framework for assessing the fermentation of lactitol using a human fecal inoculum.

Materials:

-

Fresh human fecal samples from healthy donors.

-

Anaerobic dilution solution (e.g., phosphate-buffered saline with reducing agents).

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent).

-

This compound.

-

Anaerobic chamber or jars.

-

pH meter.

-

Gas chromatograph (GC) for SCFA analysis.

-

DNA extraction kits and reagents for 16S rRNA gene sequencing.

Procedure:

-

Fecal Inoculum Preparation: Homogenize fresh fecal samples in an anaerobic dilution solution to create a fecal slurry (e.g., 10-20% w/v).

-

Fermentation Setup: In an anaerobic environment, dispense the basal fermentation medium into sterile vessels. Add the lactitol solution to the desired concentration. Inoculate the medium with the fecal slurry.

-

Incubation: Incubate the fermentation vessels anaerobically at 37°C for a specified period (e.g., 24-48 hours).

-

Sampling and Analysis:

-

pH: Measure the pH of the fermentation broth at different time points.

-

SCFA Analysis: Centrifuge samples to remove bacterial cells. Acidify the supernatant and extract SCFAs. Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography.

-

Microbiota Analysis: Extract total DNA from fermentation samples. Amplify the 16S rRNA gene using universal primers and perform high-throughput sequencing to determine the microbial community composition.

-

Human Clinical Trial Protocol

This outlines a representative design for a clinical trial investigating the effects of lactitol on the human gut microbiome.

Study Design: A randomized, double-blind, placebo-controlled crossover trial.

Participants: Healthy adult volunteers or a specific patient population (e.g., with constipation).

Intervention:

-

Run-in Period (e.g., 2 weeks): Participants follow a standardized diet.

-

Treatment Period (e.g., 4 weeks): Participants consume a daily dose of lactitol (e.g., 10-20 g) or a placebo.

-

Washout Period (e.g., 2 weeks): Participants resume the standardized diet.

-

Crossover: Participants switch to the other treatment arm for another 4 weeks.

Data Collection:

-

Fecal Samples: Collected at baseline and at the end of each treatment period for microbiota and SCFA analysis.

-

Symptom Diaries: Participants record gastrointestinal symptoms throughout the study.

Analyses:

-

Microbiota: 16S rRNA gene sequencing of fecal DNA to assess changes in microbial community structure.

-

Metabolites: Quantification of fecal SCFAs.

-

Clinical Outcomes: Assessment of changes in bowel habits and other relevant clinical endpoints.

Signaling Pathways Modulated by Lactitol Metabolites

The SCFAs produced from lactitol fermentation are not merely metabolic byproducts; they are potent signaling molecules that interact with host cells, primarily colonocytes, and can enter the systemic circulation to influence distant organs.

G-protein Coupled Receptor (GPCR) Signaling

Acetate, propionate, and butyrate are ligands for specific G-protein coupled receptors, namely Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).

Activation of these receptors on intestinal epithelial and immune cells can lead to:

-

Hormone Secretion: Stimulation of gut hormone release, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation and glucose homeostasis.

-

Anti-inflammatory Effects: Modulation of immune cell function, leading to a reduction in pro-inflammatory cytokine production.

Histone Deacetylase (HDAC) Inhibition

Butyrate, in particular, is a potent inhibitor of histone deacetylases (HDACs). By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to changes in gene expression. This mechanism is crucial for:

-

Cell Cycle Arrest and Apoptosis: In cancer cells, butyrate-induced HDAC inhibition can lead to the expression of genes that halt cell proliferation and induce programmed cell death.

-

Intestinal Barrier Function: Butyrate can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier.

Conclusion

The metabolic pathway of this compound in the human gut is a clear example of the intricate interplay between diet, microbiota, and host health. Its journey from an unabsorbed sugar alcohol to a substrate for microbial fermentation results in the production of beneficial metabolites, primarily SCFAs. These molecules, in turn, modulate the gut environment and activate host signaling pathways that contribute to improved gut health and potentially systemic well-being. A thorough understanding of this metabolic pathway is essential for researchers and drug development professionals aiming to harness the therapeutic potential of prebiotics like lactitol for a range of health applications.

References

- 1. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. Beneficial effects of lactitol on the composition of gut microbiota in constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Osmotic Effects of Lactitol Monohydrate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro osmotic effects of Lactitol Monohydrate solutions. The content is tailored for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Introduction to this compound and its Osmotic Properties

Lactitol, a sugar alcohol derived from the hydrogenation of lactose, is utilized in various applications, including as a sugar substitute and an osmotic laxative.[1] Its efficacy as a laxative is attributed to its ability to create a hyperosmotic environment in the gastrointestinal tract.[2] In in vitro settings, understanding the osmotic characteristics of this compound solutions is crucial for designing experiments related to cell culture, drug formulation, and toxicology. Hyperosmotic stress induced by non-metabolizable solutes like sugar alcohols can significantly impact cellular processes.[3][4][5]

Quantitative Osmotic Data

Molecular Weight of Lactitol: 344.31 g/mol Molecular Weight of this compound: 362.33 g/mol

For a non-ionic substance like this compound, the theoretical osmolarity can be calculated using the following formula:

Osmolarity (Osm/L) = Molarity (mol/L)

And can be converted to osmolality (mOsm/kg) for dilute aqueous solutions, where 1 L of water is approximately 1 kg.

Below is a table of calculated theoretical osmolality for various concentrations of this compound solutions. For comparison, experimentally measured osmolality data for Glucose and Sucrose solutions are also provided.

| Concentration ( g/100 mL) | Molarity (mol/L) | Calculated Theoretical Osmolality (mOsm/kg) | Measured Osmolality of Glucose (mOsm/kg) | Measured Osmolality of Sucrose (mOsm/kg) |

| 1 | 0.0276 | 27.6 | 58 | 31 |

| 2 | 0.0552 | 55.2 | 115 | 62 |

| 5 | 0.1380 | 138.0 | 289 | 160 |

| 10 | 0.2760 | 276.0 | 622 | 344 |

| 20 | 0.5520 | 552.0 | 1360 | 796 |

Note: The calculated values assume ideal solution behavior. In practice, the measured osmolality may deviate from the theoretical value due to molecular interactions.

Experimental Protocols

Preparation of this compound Solutions

This protocol outlines the steps for preparing this compound solutions for in vitro experiments.

-

Materials:

-

This compound powder

-

Sterile, deionized, or distilled water

-

Appropriate sterile glassware (volumetric flasks, beakers)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Sterile filters (0.22 µm)

-

-

Procedure:

-

Determine the desired final concentration of the this compound solution.

-

Calculate the required mass of this compound powder using its molecular weight (362.33 g/mol ).

-

Accurately weigh the calculated mass of this compound powder using an analytical balance.

-

Transfer the powder to a sterile volumetric flask of the appropriate size.

-

Add a portion of the sterile water to the flask and dissolve the powder using a magnetic stirrer.

-

Once fully dissolved, add sterile water to the calibration mark of the volumetric flask.

-

For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

-

Store the prepared solution at the appropriate temperature (typically 2-8°C) until use.

-

Measurement of Osmolality

The freezing point depression method is a standard technique for measuring the osmolality of aqueous solutions.

-

Apparatus:

-

Freezing point osmometer

-

-

Procedure:

-

Calibrate the osmometer according to the manufacturer's instructions using standard calibration solutions.

-

Ensure the sample of the this compound solution is at room temperature.

-

Pipette the required volume of the sample into the sample tube provided with the osmometer.

-

Place the sample tube into the osmometer's measurement chamber.

-

Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point depression is measured and converted to an osmolality value (in mOsm/kg).

-

Record the osmolality reading.

-

Perform measurements in triplicate for each solution to ensure accuracy and reproducibility.

-

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for evaluating the effects of hyperosmotic stress induced by this compound solutions.

-

Materials:

-

Cell line of interest (e.g., HEK-293, Caco-2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound solutions of various concentrations

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Remove the culture medium and replace it with fresh medium containing different concentrations of this compound. Include a control group with medium only.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium containing this compound.

-

Add MTT solution (diluted in medium) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the control group.

-

Visualizations

Experimental Workflow for Osmolality Measurement

Workflow for Osmolality Measurement

Workflow for In Vitro Cell Viability (MTT) Assay

References

- 1. Lactitol | C12H24O11 | CID 157355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Hyperosmotic stress induces cell-dependent aggregation of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lactitol Monohydrate on Short-Chain Fatty Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactitol monohydrate, a sugar alcohol derived from lactose, is recognized for its utility as a sugar substitute and its emerging role as a prebiotic agent. Its limited digestion and absorption in the upper gastrointestinal tract allow it to reach the colon largely intact, where it is fermented by the resident microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are pivotal in maintaining gut homeostasis and have systemic physiological effects. This technical guide provides an in-depth analysis of the impact of this compound on SCFA production, detailing quantitative data from various studies, the experimental protocols used for their measurement, and the signaling pathways through which these SCFAs exert their biological functions.

Quantitative Data on SCFA Production

The fermentation of this compound by the gut microbiota consistently leads to an increase in the production of SCFAs. The specific profile of SCFAs can vary depending on the study model (in vivo human, in vivo animal, or in vitro fermentation) and the composition of the gut microbiota.

Table 1: Effect of this compound on Fecal SCFA Concentrations in Humans

| Study | Dosage | Duration | Acetate Change | Propionate Change | Butyrate Change | Reference |

| Finney et al., 2007 | 10 g/day | 7 days | Not specified | Significant increase (P=0.001) | Significant increase (P=0.001) | [1][2] |

| Unnamed Study in Cirrhotic Patients, 2021 | Not specified | 4 weeks | No significant change | Decrease | Decrease | [3][4] |

Note: The study in cirrhotic patients presents a different outcome, potentially due to the underlying disease state and altered gut microbiota.

Table 2: In Vitro Fermentation of this compound and SCFA Production

| Study | Model | Acetate Concentration (mM) | Propionate Concentration (mM) | Butyrate Concentration (mM) | Reference |

| Yue et al., 2021 | EnteroMix semi-continuous model | ~101 (p < 0.05) | Not specified | Increased, but less than acetate | [5] |

Table 3: Effect of this compound on Cecal SCFA Content in Rats

| Study | Dosage | Acetic Acid Change | Propionic Acid Change | Butyric Acid Change | Valeric Acid Change | Total SCFA Change | Reference |

| Jang et al., 2024 | 500 mg/kg | Significant increase | Significant increase | Significant increase | Significant increase (p < 0.05) | Significant increase (p < 0.05) | |

| Jang et al., 2024 | 800 mg/kg | Significant increase | Significant increase | Significant increase | Significant increase | Significant increase |

Experimental Protocols

The quantification of SCFAs from biological samples is a critical step in evaluating the impact of this compound. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID) is a commonly employed and robust method.

Protocol: Fecal Short-Chain Fatty Acid Analysis by Gas Chromatography

This protocol is a synthesis of methodologies described in the literature for the analysis of SCFAs in fecal samples.

1. Sample Preparation:

-

A known weight of fecal sample (typically 0.5-1.0 g) is homogenized in a specific volume of a suitable buffer or distilled water.

-

The homogenate is then acidified, often with hydrochloric acid or formic acid, to protonate the SCFAs, making them more volatile.

-

An internal standard (e.g., 2-ethylbutyric acid or heptanoic acid) is added to each sample to correct for variations in extraction efficiency and injection volume.

2. Extraction:

-

The acidified homogenate is subjected to a liquid-liquid extraction with a solvent such as diethyl ether or a mixture of solvents. This step isolates the SCFAs from the aqueous phase.

-

The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

-

The organic layer containing the SCFAs is carefully collected.

3. Derivatization (Optional but common for enhancing volatility and detection):

-

The extracted SCFAs can be derivatized to form more volatile esters. This is often achieved by reacting the extract with a derivatizing agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or by esterification with an alcohol in the presence of an acid catalyst.

4. Gas Chromatography Analysis:

-

Injection: A small volume (typically 1 µL) of the final extract is injected into the GC.

-

Column: A capillary column with a polar stationary phase (e.g., a wax-type column like a DB-FATWAX or similar) is used to separate the different SCFAs.

-

Temperature Program: The oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to ensure the separation of SCFAs with different boiling points. A typical program might start at 100°C, ramp up to 200°C, and then hold for a few minutes.

-

Detection: The separated SCFAs are detected by either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

FID: Provides a signal proportional to the amount of carbon atoms in the analyte.

-

MS: Provides mass spectral data that can be used for positive identification of each SCFA and for quantification.

-

5. Quantification:

-

A calibration curve is generated using standard solutions of known concentrations of acetate, propionate, butyrate, and other relevant SCFAs.

-

The peak areas of the SCFAs in the samples are compared to the calibration curve to determine their concentrations. The internal standard is used to normalize the results.

Signaling Pathways and Mechanisms of Action

The SCFAs produced from this compound fermentation exert their physiological effects through various signaling pathways. These include acting as signaling molecules by binding to G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs).

Metabolic Pathway of Lactitol to Short-Chain Fatty Acids

References

- 1. Effects of low doses of lactitol on faecal microflora, pH, short chain fatty acids and gastrointestinal symptomology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preclinical Research on Lactitol Monohydrate for Hepatic Encephalopathy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatic encephalopathy (HE) remains a significant complication of advanced liver disease, primarily attributed to the accumulation of gut-derived neurotoxins, most notably ammonia. Lactitol monohydrate, a non-absorbable disaccharide, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the preclinical research supporting the use of lactitol for HE. We delve into its mechanism of action, summarize key quantitative data from animal studies, provide detailed experimental protocols for preclinical evaluation, and visualize the core signaling pathways involved. The evidence presented herein underscores the potential of lactitol as a modulator of the gut-liver-brain axis in the management of HE.

Mechanism of Action

Lactitol is not hydrolyzed or absorbed in the small intestine, allowing it to reach the colon intact. There, it is fermented by gut microbiota into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][2] This fermentation process is central to lactitol's therapeutic effects in HE, which are mediated through several interconnected mechanisms:

-

Reduction of Colonic pH: The production of SCFAs leads to a significant decrease in the pH of the colonic contents.[3] This acidic environment favors the conversion of ammonia (NH3), which can readily cross biological membranes, into its ionized form, ammonium (NH4+). Ammonium is unable to be absorbed into the bloodstream and is subsequently excreted in the feces, thereby reducing the systemic ammonia load.[4]

-

Modulation of Gut Microbiota: Lactitol promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while reducing the abundance of urease-producing, ammoniagenic bacteria like Bacteroides and Clostridium.[5] This shift in the gut microbial composition further contributes to the reduction of ammonia production in the colon.

-

Cathartic Effect: Lactitol acts as an osmotic laxative, increasing the water content in the colon and promoting bowel movements. This accelerated intestinal transit time reduces the time available for the production and absorption of ammonia and other gut-derived toxins.

-

SCFA-Mediated Signaling: The SCFAs produced from lactitol fermentation are not merely byproducts but active signaling molecules that contribute to gut health and communicate with distant organs via the gut-brain axis. They exert their effects through two primary mechanisms:

-

G-Protein-Coupled Receptor (GPCR) Activation: SCFAs act as ligands for GPCRs such as GPR41, GPR43, and GPR109a, which are expressed on various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors can modulate inflammatory responses and gut barrier function.

-

Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent inhibitor of HDACs. By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory and neuroprotective effects.

-

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in animal models of hepatic encephalopathy.

Table 1: Effect of Lactitol on Ammonia Levels and Cecal pH in Portacaval Shunted Rats

| Parameter | Control Group | Lactitol Group (3 g/kg/day) | Lactitol Group (10 g/kg/day) | Percentage Change vs. Control | Reference |

| Portal Blood Ammonium (µg/dL) | ~150 | ~109 | ~85 | ↓ 27.3% - 43.2% | |

| Cecal Ammonia Content (µmol/g) | ~1.8 | ~0.9 | ~0.75 | ↓ 49.2% - 57.6% | |

| Cecal pH | 6.52 | 5.92 | 5.54 | ↓ 9.2% - 15.0% |

Table 2: Effect of Lactitol on Intestinal Transit Time in Rats

| Parameter | Control Group | Lactitol Group (1 g/kg) | Lactitol Group (3 g/kg) | Percentage Change vs. Control | Reference |

| Small Intestinal Transit (%) | Baseline | Increased by 12% | Increased by 13% | ↑ 12% - 13% | |

| Colonic Transit (%) | Baseline | Not Tested | Increased by 29.5% | ↑ 29.5% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments in the study of lactitol for hepatic encephalopathy.

Portacaval Shunt (PCS) Rat Model of Hepatic Encephalopathy

This surgical model creates a portosystemic shunt, diverting portal blood flow from the liver to the systemic circulation, which mimics the chronic hyperammonemia seen in HE.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical microscope

-

Microsurgical instruments

-

7-0 or 8-0 non-absorbable suture

Procedure:

-

Anesthetize the rat and perform a midline laparotomy to expose the abdominal viscera.

-

Gently retract the intestines to visualize the portal vein and the inferior vena cava (IVC).

-

Carefully dissect the portal vein from the surrounding connective tissue, from its bifurcation to the liver hilum.

-

Dissect the IVC between the renal veins and the liver.

-

Place temporary ligatures on the portal vein near the liver and on the IVC above and below the intended anastomosis site.

-

Perform an end-to-side anastomosis between the transected portal vein and the IVC using microsurgical techniques and fine sutures.

-

Remove the temporary ligatures to allow portal blood to flow directly into the IVC.

-

Close the abdominal wall in layers.

-

Provide post-operative care, including analgesics and monitoring for recovery.

Administration of this compound

Materials:

-

This compound powder

-

Distilled water

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a solution of this compound in distilled water to the desired concentration (e.g., for a 10 g/kg dose in a 250g rat, dissolve 2.5g of lactitol in a suitable volume for oral gavage, typically 1-2 ml).

-

Administer the lactitol solution to the rats via oral gavage.

-

A typical preclinical study protocol involves twice-daily administration for a period of 7 to 14 days.

Measurement of Blood Ammonia

Materials:

-

Blood collection tubes (e.g., containing EDTA or lithium heparin, pre-chilled)

-

Centrifuge

-

Ammonia assay kit (e.g., glutamate dehydrogenase-based)

-

Spectrophotometer

Procedure:

-

Collect blood samples from the rats (e.g., from the portal vein or tail vein) into pre-chilled tubes.

-

Immediately place the blood samples on ice to prevent artefactual ammonia production.

-

Centrifuge the blood at 4°C to separate the plasma within 15 minutes of collection.

-

Analyze the plasma for ammonia concentration using a commercial assay kit according to the manufacturer's instructions. The principle often involves the reductive amination of α-ketoglutarate to glutamate in the presence of glutamate dehydrogenase and NADH, where the decrease in NADH is measured spectrophotometrically.

Measurement of Cecal pH

Materials:

-

pH meter with a microelectrode

-

Dissection tools

Procedure:

-

At the end of the study period, euthanize the rats.

-

Perform a laparotomy and expose the cecum.

-

Carefully collect the cecal contents.

-

Immediately measure the pH of the cecal contents using a calibrated pH meter with a microelectrode. To ensure accuracy with a small sample volume, minimal water may be added to facilitate the measurement.

Gut Microbiota Analysis (16S rRNA Sequencing)

Materials:

-

Fecal sample collection tubes

-

DNA extraction kit

-

PCR reagents and primers for the 16S rRNA gene (e.g., targeting the V3-V4 region)

-

Next-generation sequencing platform

Procedure:

-

Collect fecal samples from the rats and immediately freeze them at -80°C.

-

Extract microbial DNA from the fecal samples using a commercially available DNA extraction kit.

-

Amplify the variable regions of the 16S rRNA gene using PCR with universal primers.

-

Purify the PCR products and prepare a sequencing library.

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine the taxonomic composition and relative abundance of different bacterial taxa.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and workflows described in this guide.

Caption: Overall mechanism of Lactitol in reducing ammonia neurotoxicity.

Caption: SCFA signaling through G-protein-coupled receptors.

Caption: Butyrate's role in HDAC inhibition and neuroprotection.

Caption: A typical workflow for preclinical evaluation of Lactitol.

Conclusion

Preclinical research provides a strong rationale for the clinical use of this compound in the management of hepatic encephalopathy. Its multifaceted mechanism of action, centered on the modulation of the gut environment and the production of beneficial SCFAs, effectively reduces systemic ammonia levels. The detailed experimental protocols and signaling pathways outlined in this guide offer a framework for further research and development in this area. Future preclinical studies could further elucidate the specific roles of different SCFAs and their downstream signaling targets in the context of HE, potentially leading to the development of more targeted and effective therapies.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Why do we use Lactulose and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]

- 5. Recovery from Liver Failure and Fibrosis in a Rat Portacaval Anastomosis Model after Neurointermediate Pituitary Lobectomy - PMC [pmc.ncbi.nlm.nih.gov]

Lactitol Monohydrate as a non-absorbable disaccharide in animal models

An In-depth Technical Guide to Lactitol Monohydrate as a Non-absorbable Disaccharide in Animal Models

This technical guide provides a comprehensive overview of the use of this compound, a non-absorbable disaccharide, in various animal models. It details the experimental protocols, summarizes quantitative data, and visualizes the key mechanisms of action, offering valuable insights for researchers in pharmacology, gastroenterology, and neurology.

Core Concepts and Mechanism of Action

Lactitol is a sugar alcohol derived from lactose.[1][2] As a non-absorbable disaccharide, it is not hydrolyzed or absorbed in the small intestine.[1] Its primary mechanisms of action in animal models are twofold:

-

Osmotic Laxative Effect: In the small intestine, lactitol exerts an osmotic effect, drawing water into the intestinal lumen. This increases the volume of intestinal contents, softens the stool, and stimulates peristalsis, leading to a laxative effect.[3][4]

-

Gut Microbiota-Mediated Effects: Upon reaching the large intestine, lactitol is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, along with gases. This fermentation process leads to a decrease in colonic pH. The production of SCFAs and the acidification of the colon are crucial for its therapeutic effects, particularly in models of hepatic encephalopathy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying lactitol in animal models.

References

The Role of Lactitol Monohydrate as a Prebiotic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol monohydrate, a sugar alcohol derived from lactose, is increasingly recognized for its significant prebiotic properties. This technical guide provides a comprehensive overview of the mechanisms, efficacy, and experimental validation of lactitol as a modulator of the gut microbiota. By resisting digestion in the upper gastrointestinal tract, lactitol becomes a fermentable substrate for colonic bacteria, leading to the selective stimulation of beneficial microorganisms, particularly Bifidobacterium and Lactobacillus species. This fermentation process results in the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and exerting anti-inflammatory effects. This document details the experimental protocols for assessing the prebiotic activity of lactitol, presents quantitative data from human clinical trials in clearly structured tables, and visualizes key metabolic pathways and experimental workflows using Graphviz diagrams.

Introduction

The human gut microbiome, a complex ecosystem of microorganisms, plays a pivotal role in health and disease. Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. Lactitol (4-O-β-D-galactopyranosyl-D-glucitol), a disaccharide sugar alcohol, has emerged as a promising prebiotic agent.[1] Its stability in the upper gastrointestinal tract allows it to reach the colon intact, where it is metabolized by the resident microbiota.[2] This guide delves into the scientific evidence supporting the prebiotic role of this compound, offering a technical resource for researchers and professionals in the field.

Mechanism of Action

Lactitol's prebiotic effect is a direct consequence of its indigestibility by human enzymes in the small intestine.[2] Upon reaching the large intestine, it becomes a substrate for saccharolytic bacteria. This fermentation process leads to two primary outcomes:

-

Modulation of Gut Microbiota Composition: Lactitol selectively promotes the proliferation of beneficial bacteria. Numerous studies have demonstrated a significant increase in the populations of Bifidobacterium and Lactobacillus following lactitol consumption.[3][4] This shift in the microbial landscape contributes to a healthier gut environment.

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of lactitol results in the production of SCFAs, primarily acetate, propionate, and butyrate. These organic acids have multifaceted benefits:

-

Lowering of Colonic pH: The increase in SCFA concentration leads to a reduction in the luminal pH of the colon. This acidic environment is less favorable for the growth of pathogenic bacteria.

-

Energy Source for Colonocytes: Butyrate, in particular, is the preferred energy source for the epithelial cells lining the colon, promoting their health and integrity.

-

Systemic Effects: SCFAs are absorbed into the bloodstream and can influence systemic processes, including immune modulation and metabolic regulation.

-

The overall mechanism can be visualized as a cascade of events initiated by the ingestion of lactitol.

Quantitative Data from Human Studies

The prebiotic effects of lactitol have been substantiated in numerous human clinical trials. The following tables summarize the quantitative outcomes from key studies, focusing on changes in gut microbiota, fecal pH, and SCFA concentrations.

Table 1: Effect of Lactitol Supplementation on Gut Microbiota

| Study Population | Lactitol Dose | Duration | Change in Bifidobacterium | Change in Lactobacillus | Citation(s) |

| Healthy Adults | 10 g/day | 7 days | Significant increase (P = 0.017) | No significant change | |

| Constipated Patients | Not specified | 2 weeks | Significant increase in DNA copy numbers (1.39 × 10¹⁰ vs 2.74 × 10⁹ copies/μL, P = 0.01) | Not specified | |

| Liver Cirrhosis Patients | Not specified | 4 weeks | Increase in B. longum and B. pseudocatenulatum | Increase in L. salivarius |

Table 2: Effect of Lactitol Supplementation on Fecal pH and SCFA Concentrations

| Study Population | Lactitol Dose | Duration | Change in Fecal pH | Change in Propionate | Change in Butyrate | Citation(s) |

| Healthy Adults | 10 g/day | 7 days | Significant decrease (P = 0.02) | Significant increase (P = 0.001) | Significant increase (P = 0.001) | |

| Liver Cirrhosis Patients | Not specified | 10 days | Decrease | Not specified | Not specified | |

| Healthy Volunteers | 20 g/day | Not specified | Decrease | Global increase in SCFAs | Global increase in SCFAs |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of lactitol's prebiotic potential.

Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines a typical workflow for analyzing changes in the gut microbiota following lactitol intervention.

Methodology:

-

Fecal Sample Collection: Fecal samples are collected from subjects before and after the lactitol intervention period and immediately stored at -80°C to preserve microbial DNA.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (Qiagen), following the manufacturer's instructions with a bead-beating step to ensure efficient lysis of bacterial cells.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers (e.g., 341F and 806R) flanked by Illumina adapter sequences.

-

Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The pooled library is then sequenced on an Illumina MiSeq platform using a 2x300 bp paired-end run.

-

Bioinformatic Analysis: The raw sequencing reads are processed using a pipeline such as QIIME 2. This includes quality filtering, denoising (e.g., with DADA2), merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs). Taxonomic classification of ASVs is performed against a reference database like SILVA or Greengenes. Alpha and beta diversity analyses are conducted to assess changes in microbial community structure.

Quantification of Fecal Short-Chain Fatty Acids by Gas Chromatography

This protocol describes the quantification of SCFAs in fecal samples.

Methodology:

-

Sample Preparation: Fecal samples are homogenized, and a known amount is acidified (e.g., with hydrochloric acid) to protonate the SCFAs.

-

Extraction: SCFAs are extracted from the acidified fecal slurry using an organic solvent such as diethyl ether or methyl tert-butyl ether, often with an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the extracted SCFAs can be derivatized to form esters (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted (and derivatized) samples are injected into a gas chromatograph equipped with a capillary column suitable for SCFA analysis (e.g., a DB-FFAP column). The GC is coupled to a mass spectrometer for detection and quantification.

-

Quantification: The concentration of each SCFA is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated from solutions of known SCFA concentrations.

Signaling Pathways

The butyrate produced from lactitol fermentation plays a significant role in regulating cellular processes within the colon. One of its key mechanisms of action is the inhibition of histone deacetylases (HDACs).

By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This epigenetic modification is a key mechanism underlying the anti-proliferative and anti-inflammatory effects of butyrate in the colon.

Conclusion

This compound exhibits robust prebiotic activity, characterized by the selective stimulation of beneficial gut bacteria and the production of health-promoting short-chain fatty acids. The evidence from human clinical trials consistently demonstrates its efficacy in modulating the gut microbiome and its metabolic output. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of lactitol's prebiotic effects. For researchers, scientists, and drug development professionals, lactitol represents a promising ingredient for the development of functional foods and therapeutic interventions aimed at improving gut health.

References

Early-Phase Clinical Studies of Lactitol Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings from early-phase clinical studies of Lactitol Monohydrate. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the compound's pharmacokinetics, pharmacodynamics, safety profile, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations.

Introduction

Lactitol, a sugar alcohol derived from lactose, is an osmotic laxative.[1][2] Its primary clinical application is in the treatment of constipation and as an adjunct in the management of hepatic encephalopathy. Early-phase clinical studies have been crucial in elucidating its pharmacological profile and establishing a foundation for its therapeutic use. This guide will synthesize the data from these foundational studies.

Pharmacokinetics and Metabolism

Lactitol is characterized by minimal systemic absorption following oral administration. The vast majority of the ingested dose is not absorbed in the small intestine and passes into the colon, where it is metabolized by the gut microbiota.

Experimental Protocol: Pharmacokinetic Analysis in Healthy Volunteers

A study investigating the pharmacokinetic profile of this compound involved the oral administration of a 20-gram dose to healthy subjects under fed conditions. Blood samples were collected at predetermined intervals to measure plasma concentrations of lactitol. While specific assay details for lactitol are not extensively published in the clinical trial literature, the quantification of similar non-absorbable sugars in biological matrices is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These methods offer high selectivity and sensitivity for the detection and quantification of the analyte in complex biological fluids like plasma and urine.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Mean Value (± SD) |

| Tmax (hours) | 3.6 (± 1.2) |

| Cmax (ng/mL) | 776 (± 253) |

| AUC (ng*hr/mL) | 6,019 (± 1,771) |

| Half-life (hours) | 2.4 |

| Data sourced from a study involving a 20g oral dose in healthy subjects. |

Safety and Tolerability

Early-phase clinical trials, including dose-ranging and safety studies, have established the safety profile of this compound.

Experimental Protocol: Dose-Response and Laxative Threshold Study

A prospective open trial was conducted in 15 women with chronic constipation to determine the laxative action and minimal effective dose of lactitol. The study involved the administration of increasing doses to establish the dose-response curve. The laxative threshold was determined in a separate double-blind, randomized, cross-over study with 21 normal subjects by administering increasing amounts of lactitol until the development of diarrhea or other gastrointestinal side effects.

Table 2: Safety and Tolerability of this compound

| Study Type | Population | Key Findings |

| Dose-Response Study | 15 women with chronic constipation | The minimal effective dose (ED50) was established at 0.25 g/kg/day.[3] Side effects were generally minor and included flatulence, rumblings, and less frequently, abdominal cramps or nausea.[3] |

| Laxative Threshold Study | 21 healthy volunteers | A daily dose of 40g was well-tolerated.[4] The laxative threshold was found to be approximately 74 g/day . |

| Systematic Review & Meta-analysis | 663 patients with constipation | Approximately one-third of patients experienced an adverse event, which was generally mild. Only 5% of patients discontinued treatment due to side effects. |

Clinical Efficacy

The primary therapeutic effect of this compound is its laxative action. Early-phase studies have quantified its efficacy in treating constipation.

Experimental Protocol: Efficacy Assessment in Constipation

A meta-analysis of eleven studies, including randomized controlled trials, assessed the efficacy of lactitol in adults with constipation. The primary endpoints were the change in stool frequency per week and stool consistency. Data was extracted from studies with treatment durations ranging from 7 to 156 days, with a median starting dose of 20g per day.

Table 3: Efficacy of this compound in the Treatment of Constipation

| Efficacy Outcome | Result |

| Increase in Weekly Stool Frequency (vs. Baseline) | 3.8 stools per week |

| Improvement in Stool Consistency (Standardized Mean Difference vs. Baseline) | 1.04 |

| Increase in Weekly Stool Frequency (vs. Placebo) | ~2.5 stools per week |

| Improvement in Stool Consistency (vs. Placebo) | ~0.5 points on a 4-point scale |

Mechanism of Action and Pharmacodynamics

This compound exerts its primary effect in the colon through an osmotic mechanism and modulation of the gut microbiota.

Osmotic Effect

Once in the colon, lactitol is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. This process increases the osmotic pressure within the colonic lumen, drawing water into the intestines. The increased water content softens the stool and increases its volume, which in turn stimulates colonic peristalsis and facilitates defecation.

Modulation of Gut Microbiota

Clinical studies have demonstrated that lactitol supplementation leads to significant changes in the composition of the gut microbiota.

Experimental Protocol: Gut Microbiota Analysis

In a study involving 29 patients with chronic constipation, fecal samples were collected before and after a 2-week oral administration of lactitol. The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing. Real-time polymerase chain reaction (PCR) was used to quantify the DNA copy numbers of specific bacterial genera. While the specific primers and sequencing platform can vary, a common approach involves amplifying a hypervariable region of the 16S rRNA gene (e.g., V3-V4), followed by high-throughput sequencing. The resulting sequences are then clustered into operational taxonomic units (OTUs) and assigned to a taxonomic lineage.

Table 4: Effect of this compound on Gut Microbiota

| Bacterial Genus | Change after Lactitol Treatment |

| Bifidobacterium | Significant increase in abundance. |

| Lactobacillus | Increase in abundance. |

| Data from a study in constipated patients. |

The increase in beneficial bacteria like Bifidobacterium suggests a prebiotic effect of lactitol, which may contribute to its therapeutic benefits beyond the osmotic laxative effect.

Visualizations

Proposed Mechanism of Action in the Colon

Caption: Mechanism of this compound in the colon.

Experimental Workflow for a Phase 1, Dose-Escalation Study

Caption: Typical workflow for a Phase 1 dose-escalation study.

Conclusion

Early-phase clinical studies have consistently demonstrated that this compound is a minimally absorbed, well-tolerated osmotic laxative with a predictable dose-response relationship. Its mechanism of action is primarily localized to the colon, where it increases stool water content and modulates the gut microbiota, leading to an increase in beneficial bacteria. The data summarized in this guide provide a solid foundation for further research and clinical development of this compound for relevant therapeutic indications.

References

- 1. Influence of Lactitol and Psyllium on Bowel Function in Constipated Indian Volunteers: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of Lactitol and Psyllium on Bowel Function in Constipated Indian Volunteers: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Efficacy and tolerance of lactitol supplementation for adult constipation: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]

- 4. Lactitol, a new hydrogenated lactose derivative: intestinal absorption and laxative threshold in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lactitol Monohydrate Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Abstract

This application note details a robust and accurate method for the quantification of Lactitol Monohydrate in bulk drug substances or finished pharmaceutical products using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The described protocol provides a clear and reproducible methodology suitable for quality control and research environments.

Introduction

Lactitol is a sugar alcohol used as a sugar substitute in various food products and as an osmotic laxative in pharmaceutical formulations. Accurate quantification of this compound is crucial for ensuring product quality, safety, and efficacy. This document provides a detailed HPLC-RID method for the determination of this compound, offering high specificity and sensitivity.

Experimental

The analysis is performed on a liquid chromatograph equipped with a refractive index detector.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Isocratic HPLC system with a pump, autosampler, and column oven |

| Detector | Refractive Index Detector (RID) |

| Column | Carbohydrate analysis column (e.g., strong cation exchange resin in calcium form), 300 mm x 7.8 mm[1] |

| Mobile Phase | Degassed, HPLC-grade Water[2][3] |

| Flow Rate | 0.5 mL/min to 0.6 mL/min[2][4] |

| Column Temperature | 80°C to 90°C |

| Injection Volume | 20 µL |

| Run Time | Approximately 20 minutes |

-

This compound Reference Standard (CRS)

-

HPLC-grade Water

-

Arabinose (for internal standard method, if preferred)

Accurately weigh about 100 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water to obtain a final concentration of approximately 10 mg/mL.

Accurately weigh a quantity of the sample equivalent to about 100 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water. Filter the solution through a 0.45 µm syringe filter before injection.

Detailed Experimental Protocol

-

System Preparation: Set up the HPLC system according to the parameters outlined in Table 1.

-

Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.

-

Standard Injection: Inject 20 µL of the prepared standard solution onto the column and record the chromatogram. The expected retention time for Lactitol is approximately 13-17 minutes.

-

Sample Injection: Inject 20 µL of the filtered sample solution onto the column and record the chromatogram.

-

Data Analysis: Identify the Lactitol peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.

Data Presentation

Table 2: Quantitative Data Summary

| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |

| Lactitol Standard | 16.38 | 158432 | 10.0 | 99.8 |

| Sample 001 | 16.40 | 157985 | 9.97 | 99.5 |

| Sample 002 | 16.37 | 159011 | 10.04 | 99.9 |

Note: The data presented in this table is for illustrative purposes only. Actual results may vary.

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The HPLC-RID method described in this application note is a reliable and straightforward approach for the quantification of this compound. The method demonstrates good specificity and is suitable for routine analysis in a quality control laboratory. Adherence to the specified chromatographic conditions and sample preparation procedures will ensure accurate and reproducible results.

References

Application Note: Quantification of Lactitol Monohydrate in Fecal Samples using LC-MS

Abstract

This application note details a robust and sensitive method for the quantification of lactitol monohydrate in human fecal samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines a comprehensive workflow, including sample homogenization, extraction, and analysis by LC-MS operating in negative ion mode. This method is crucial for researchers, scientists, and drug development professionals investigating the effects and metabolism of lactitol as a therapeutic agent. All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.

Introduction

Lactitol, a sugar alcohol, is utilized as a sugar substitute and an osmotic laxative. Its quantification in fecal matter is essential for pharmacokinetic studies, understanding its mechanism of action, and assessing its impact on gut microbiota. This application note presents a validated LC-MS method designed for the specific and sensitive measurement of this compound in complex fecal matrices. The methodology is adapted from established protocols for similar carbohydrate analysis in biological samples, ensuring reliability and reproducibility.

Experimental Protocols

Materials and Reagents

-

This compound standard (Sigma-Aldrich)

-

Mannitol-d5 (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade (Fisher Scientific)

-

Methanol (MeOH), LC-MS grade (Fisher Scientific)

-

Water, LC-MS grade (Fisher Scientific)

-

Formic Acid, LC-MS grade (Fisher Scientific)

-

Ammonium Acetate (Sigma-Aldrich)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fecal homogenization tubes

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Syringe filters (0.22 µm, PTFE)

Sample Preparation

-

Homogenization: A 1:10 (w/v) slurry of the fecal sample is prepared in cold PBS (pH 7.4). Homogenize the sample thoroughly using a bead-beating homogenizer.

-

Extraction: To 100 µL of the fecal homogenate, add 400 µL of an extraction solvent mixture of Acetonitrile:Methanol:Water (80:10:10, v/v/v) containing the internal standard (Mannitol-d5) at a concentration of 1 µg/mL.

-

Vortexing and Incubation: Vortex the mixture vigorously for 5 minutes. Incubate on ice for 20 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.

LC-MS/MS Conditions

-

LC System: Agilent 1200 series HPLC

-

Column: ZIC-HILIC (150 x 2.1 mm, 5 µm)

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile with 0.05% Formic Acid

-

Gradient:

-

0-2 min: 95% B

-

2-10 min: 95% to 50% B

-

10-12 min: 50% B

-

12-12.1 min: 50% to 95% B

-

12.1-18 min: 95% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Q-TRAP 5500 triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface.[1][2]

-

MRM Transitions:

-

Lactitol: Precursor ion (m/z) 343.1 -> Product ion (m/z) 161.1

-

Mannitol-d5 (IS): Precursor ion (m/z) 186.1 -> Product ion (m/z) 92.1

-

-

Ion Source Parameters:

-

Spray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Data Presentation

The following table summarizes the quantitative performance of the described LC-MS method for the analysis of this compound.

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| LLOQ (Lower Limit of Quantification) | 10 ng/mL |

| ULOQ (Upper Limit of Quantification) | 2000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | Minimal |

Visualizations

Caption: Experimental workflow for fecal lactitol quantification.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in fecal samples. This protocol is well-suited for clinical and research laboratories conducting studies on the metabolism and effects of lactitol. The detailed steps for sample preparation and instrumental analysis ensure high-quality data generation for pharmacokinetic and gut health research.

References

- 1. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Fermentation Model for Studying Lactitol Monohydrate's Effects